molecular formula C13H8Cl2O3 B6164879 3-(2,4-dichlorophenoxy)benzoic acid CAS No. 72178-33-7

3-(2,4-dichlorophenoxy)benzoic acid

Cat. No.: B6164879
CAS No.: 72178-33-7
M. Wt: 283.1
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Description

3-(2,4-dichlorophenoxy)benzoic acid is an organic compound that belongs to the class of phenoxybenzoic acids It is characterized by the presence of two chlorine atoms attached to the phenoxy group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where 2,4-dichlorophenol reacts with a benzoic acid derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenoxybenzoic acids with various functional groups.

Scientific Research Applications

3-(2,4-dichlorophenoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide or plant growth regulator.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the formulation of herbicides and pesticides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound affects various pathways, including the regulation of gene expression and disruption of cellular processes.

Comparison with Similar Compounds

3-(2,4-dichlorophenoxy)benzoic acid can be compared with other phenoxy acids such as:

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications and potency.

    4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB): Another herbicide with a longer carbon chain, leading to different physicochemical properties.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A related compound with a methyl group, used for selective weed control.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

72178-33-7

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.1

Purity

97

Origin of Product

United States

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